molecular formula C10H8N2O6 B1677459 Orellanine CAS No. 37338-80-0

Orellanine

Cat. No. B1677459
CAS RN: 37338-80-0
M. Wt: 252.18 g/mol
InChI Key: JEWWXPOUSBVQKG-UHFFFAOYSA-N
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Description

Orellanine is a mycotoxin found in a group of mushrooms known as the Orellani of the family Cortinariaceae . It is a bipyridine N-oxide compound somewhat related to the herbicide diquat . Orellanine is produced by mushrooms of the genus Cortinarius which grow in North America and in Europe .


Synthesis Analysis

Orellanine has been synthesized from 3-aminopyridine and 3-hydroxypyridine . The synthesis of orellanine remains challenging, with numerous established methods for its synthesis .


Molecular Structure Analysis

Orellanine is a bipyridine with positively charged nitrogen atoms . It chemically resembles the bipyridine herbicides paraquat and diquat .


Chemical Reactions Analysis

Orellanine can undergo reduction to form its metabolite orelline, which produces a distinctive turquoise fluorescence when exposed to UV light . This reduction enables the necessary electron spin transitions via keto−enol tautomerism .


Physical And Chemical Properties Analysis

Orellanine has a molecular weight of 252.18 g/mol . Its chemical formula is C10H8N2O6 .

Scientific Research Applications

Analysis in Food Products and Therapeutic Potential

Orellanine, a nephrotoxin found in various Cortinaceae mushroom species, has been the subject of research primarily due to its potential in medicinal applications and the need for analytical methods in food safety. A significant study by Herrmann et al. (2012) developed a quantitative HPLC-ESI-MS/MS method for analyzing total orellanine in mushrooms and spiked blood plasma. This method is crucial for two key applications: the analysis of food products possibly contaminated with orellanine and monitoring orellanine levels within the therapeutic interval in blood serum, especially considering orellanine's evaluation as a potential cure for metastatic renal cancer (Herrmann et al., 2012).

Pharmacokinetics in Renal Cancer Treatment

Further research on orellanine's pharmacokinetic properties was conducted by Najar et al. (2018), where the distribution and elimination of orellanine were studied in rats to understand its potential use in therapy, particularly for metastatic renal cancer. Their findings indicated that orellanine is almost exclusively eliminated by glomerular filtration and peritoneal dialysis, highlighting its specificity for proximal tubular cells, which are the origin cells for metastatic renal cancer (Najar et al., 2018).

Inhibition of Protein Synthesis

A study by Richard et al. (1991) demonstrated that pure orellanine inhibits macromolecule synthesis (proteins, RNA, DNA) in Madin-Darby canine kidney cells and rat liver mitochondria. This inhibition points to a potential mechanism of orellanine's toxicity and might provide insights into its therapeutic applications, especially considering that its in vivo inhibition of protein synthesis is likely due to a metabolite of orellanine (Richard et al., 1991).

Toxicokinetics and Mechanisms of Toxicity

The toxicokinetics and mechanisms of orellanine's toxicity have been a focus of research, as evidenced by the work of Dinis-Oliveira et al. (2016). They reviewed the epidemiological studies, chemical structure, toxic doses, and mechanisms of toxicity of orellanine, providing comprehensive insights into its nephrotoxic effects, which are crucial for both understanding its potential therapeutic uses and addressing the risks associated with accidental ingestion (Dinis-Oliveira et al., 2016).

Orellanine's Activation and Oxidation

Studies on the activation and oxidation pathways of orellanine, such as those by Oubrahim et al. (1998), provide insights into its pathogenic mechanism. Their research using electron spin resonance (ESR) spectroscopystudied the activation of orellanine by horseradish peroxidase/H2O2 system and showed the formation of an ortho-semiquinone radical intermediate. This study contributes to the understanding of orellanine's biochemical behavior and toxicity mechanism, which is essential for its application in scientific research, particularly concerning its nephrotoxic properties (Oubrahim et al., 1998).

Hemoperfusion for Orellanine Removal

The study of hemoperfusion materials in removing orellanine from human plasma by Fulde et al. (1998) offers valuable insights for potential medical interventions in cases of orellanine poisoning. Their work demonstrated that orellanine can be effectively bound and removed using activated charcoal and Amberlite XAD 4 resin, suggesting a possible treatment method for Cortinarius intoxications (Fulde et al., 1998).

Orellanine's Effect on Cellular Organisms

Research by Klein et al. (1986) on the effect of orellanine on the cellular slime mold Dictyostelium discoideum and the bacterium Escherichia coli provides insights into the broader biological impact of this toxin. Their findings showed that orellanine efficiently inhibited the growth of these organisms, which can be relevant for understanding its impact on various cellular processes and its potential as a research tool in cellular biology (Klein et al., 1986).

properties

IUPAC Name

2-(1,3-dihydroxy-4-oxopyridin-2-yl)-1,3-dihydroxypyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O6/c13-5-1-3-11(17)7(9(5)15)8-10(16)6(14)2-4-12(8)18/h1-4,15-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRNMEQUBVRSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C(C1=O)O)C2=C(C(=O)C=CN2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orellanine

CAS RN

37338-80-0
Record name 37338-80-0
Source European Chemicals Agency (ECHA)
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Record name ORELLANINE
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Record name Orellanine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7755
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
994
Citations
RJ Dinis-Oliveira, M Soares… - Human & …, 2016 - journals.sagepub.com
Orellanine is a nephrotoxic toxin produced by some mushroom species of the Cortinarius genus, typically found in Europe and North America. The nephrotoxicity of Cortinarius …
Number of citations: 49 journals.sagepub.com
D Shao, S Tang, RA Healy, PM Imerman, DE Schrunk… - Toxicon, 2016 - Elsevier
… of orellanine in mushrooms for confirmation of orellanine … for detection and quantitation of orellanine in mushrooms. These … of orellanine for quick unequivocal diagnosis of orellanine …
Number of citations: 28 www.sciencedirect.com
A Herrmann, H Hedman, J Rosén… - Journal of natural …, 2012 - ACS Publications
… be contaminated by orellanine from Cortinaceae mushrooms. Second, orellanine is currently … monitoring orellanine at low concentrations within the therapeutic interval in blood serum. …
Number of citations: 34 pubs.acs.org
MJ Lyons, C Ehrhardt, JJ Walsh - Journal of Natural Products, 2023 - ACS Publications
… This review will focus on the promising fungal nephrotoxin orellanine, … Although orellanine’s exceptional selectivity for proximal … Chromatographic analysis of orellanine and its related …
Number of citations: 1 pubs.acs.org
GEB Koller, K Høiland, K Janak, FC Størmer - Mycologia, 2002 - Taylor & Francis
… orellanine content in basidiospores. The toxin content and tissue distribution of orellanine … analyzed to determine the amount of orellanine by reversed phase high performance liquid …
Number of citations: 19 www.tandfonline.com
J Holmdahl, J Ahlmén, S Bergek, S Lundberg… - Toxicon, 1987 - Elsevier
… A slightly acidic crude substance named orellanine was isolated from Coronaries onllanes and … Thus, our study supports the opinion that orellanine is a nephrotoxic toxin of Coronaries …
Number of citations: 40 www.sciencedirect.com
M Tiecco, M Tingoli, L Testaferri, D Chianelli… - Tetrahedron, 1986 - Elsevier
The syntheses of the main toxin of Cortinarius Orellanus Fries, orellanine, and of its decomposition product, orelline, are reported. The structures of 3,3',4,4'-tetrahydroxy-2,2'-bipyridyl-N,…
Number of citations: 68 www.sciencedirect.com
H Keller-Dilitz, M Moser, JF Ammirati - Mycologia, 1985 - Taylor & Francis
… speciosissimus are nephrotoxic because they contain orellanine and perhaps other toxic compounds. Our chromatographic investigations confirm the presence of orellanine in these …
Number of citations: 28 www.tandfonline.com
JM Richard, J Louis, D Cantin - Archives of toxicology, 1988 - Springer
… Pure orellanine extracted from the mushroom Cortinarius orellanus is highly toxic in mice … for orellanine toxicity. Our study of the electrochemical behaviour of orellanine shows that its …
Number of citations: 52 link.springer.com
D Najar, B Haraldsson, A Thorsell, C Sihlbom… - Toxins, 2018 - mdpi.com
… Data from our group suggest that orellanine nephrotoxicity in vivo is mediated by … orellanine-induced down-regulation of several intracellular anti-oxidative enzymes [3]. Since …
Number of citations: 10 www.mdpi.com

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